Ácidos carboxílicos de piperazina y derivados
Piperazine carboxylic acids and their derivatives are a class of organic compounds with diverse structural features and broad applications in various fields. These molecules feature a piperazine ring attached to a carboxylic acid group, conferring them with unique chemical properties such as basicity and acidity. Piperazine carboxylic acids and their derivatives are often employed in pharmaceuticals for their potential roles in modulating ion channels and receptors. In agriculture, they can act as herbicides by interfering with the physiological processes of target plants. Furthermore, these compounds find applications in materials science due to their ability to form hydrogen bonds, which makes them useful in polymer synthesis and as solubilizing agents. The derivatives, including esters, amides, and salts, expand the functionality and versatility of piperazine carboxylic acids, making them valuable tools for research and development across multiple industries.

Estructura | Nombre químico | CAS | MF |
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Tert-Butyl 4-benzylpiperazine-1-carboxylate | 57260-70-5 | C16H24N2O2 |
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N,N-diethyl-4-methylpiperazine-1-carboxamide | 90-89-1 | C10H21N3O |
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Tert-Butyl 3-Ethylpiperazine-1-carboxylate | 438049-35-5 | C11H22N2O2 |
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tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | 475272-55-0 | C16H24N2O2 |
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tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | 674792-06-4 | C13H26N2O2 |
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tert-butyl (2S)-2-propylpiperazine-1-carboxylate | 888972-67-6 | C12H24N2O2 |
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tert-butyl 4-(4-hydroxybenzoyl)piperazine-1-carboxylate | 681482-86-0 | C16H22N2O4 |
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1-Piperazinecarboxylic acid, 4-[(3-aminophenyl)methyl]-, methyl ester | 873697-72-4 | C13H19N3O2 |
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tert-butyl 6,9-diazaspiro4.5decane-9-carboxylate | 886766-37-6 | C13H24N2O2 |
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(R)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | 1217444-84-2 | C10H21ClN2O3 |
Literatura relevante
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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